molecular formula C6H13NO B8056853 [(3R)-3-methyloxolan-3-yl]methanamine

[(3R)-3-methyloxolan-3-yl]methanamine

Cat. No.: B8056853
M. Wt: 115.17 g/mol
InChI Key: BIHDPCZORCLZAJ-ZCFIWIBFSA-N
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Description

[(3R)-3-methyloxolan-3-yl]methanamine is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 3-position and a methanamine moiety. Its molecular formula is C₆H₁₃NO, with a stereospecific R-configuration at the 3-methyl group . Key structural identifiers include:

  • SMILES: CC1(CCOC1)CN
  • InChIKey: BIHDPCZORCLZAJ-UHFFFAOYSA-N
  • CAS Number: 864814-30-2 (free base) .

The compound is commonly utilized as a building block in pharmaceutical synthesis, particularly in the development of targeted therapies. Its hydrochloride salt form, [(3R)-3-methyloxolan-3-yl]methanamine hydrochloride, is commercially available with ≥95% purity and is noted for enhanced stability in storage .

Properties

IUPAC Name

[(3R)-3-methyloxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(4-7)2-3-8-5-6/h2-5,7H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHDPCZORCLZAJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCOC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-methyloxolan-3-yl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methyloxolane, which can be obtained through the cyclization of 4-penten-1-ol.

    Amination: The 3-methyloxolane is then subjected to amination using reagents such as ammonia or primary amines under catalytic conditions to introduce the methanamine group.

Industrial Production Methods

In an industrial setting, the production of [(3R)-3-methyloxolan-3-yl]methanamine may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-methyloxolan-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methanamine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxolane derivatives, amine derivatives, and substituted oxolanes.

Scientific Research Applications

[(3R)-3-methyloxolan-3-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(3R)-3-methyloxolan-3-yl]methanamine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It may influence metabolic pathways and signal transduction processes, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Ring Size: Substituting oxolane (5-membered) with oxetane (4-membered) or oxane (6-membered) impacts steric hindrance and metabolic stability. For example, oxetane derivatives are prioritized in drug design for improved bioavailability .

Stereochemical Influence :
The R-configuration in [(3R)-3-methyloxolan-3-yl]methanamine is critical for enantioselective interactions in biological systems. Its hydrochloride salt is often preferred for crystallinity and handling .

Patent and Commercial Activity :
[(3R)-3-methyloxolan-3-yl]methanamine shares a high patent count (67) with N-methyl-1-(3-methyloxetan-3-yl)methanamine, underscoring its relevance in medicinal chemistry . However, literature on its specific applications remains sparse, indicating proprietary research .

Pharmacological Potential

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